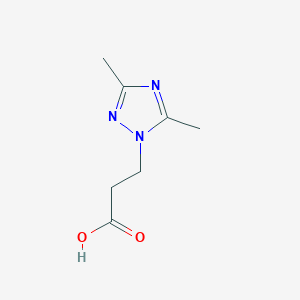

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is systematically named according to IUPAC rules as This compound . This nomenclature reflects:

- The propanoic acid backbone (three-carbon carboxylic acid).

- A 1H-1,2,4-triazole heterocyclic ring substituted with methyl groups at positions 3 and 5.

- The triazole ring’s 1-position as the attachment point to the propane chain.

Alternative designations include:

- β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid (CAS: 801228-16-0) .

- 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propionic acid (used interchangeably in older literature) .

| Property | Value |

|---|---|

| CAS Registry Number | 801228-16-0 |

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

Molecular Architecture: Triazole Ring Substitution Patterns and Propanoic Acid Functionalization

The compound features a 1H-1,2,4-triazole core with distinct substitution patterns:

- Triazole Ring :

- Positions 3 and 5 : Methyl (-CH₃) groups, imparting steric and electronic effects.

- Position 1 : Propanoic acid side chain (-CH₂CH₂COOH).

- Propanoic Acid Functionalization :

- The carboxylic acid (-COOH) group at the terminal carbon enables hydrogen bonding and salt formation.

- The ethylene (-CH₂CH₂-) linker provides conformational flexibility.

Key Structural Features :

- Aromaticity : The triazole ring is aromatic, with delocalized π-electrons across three nitrogen atoms .

- Substituent Effects : Methyl groups increase hydrophobicity, while the carboxylic acid enhances water solubility at physiological pH.

Crystallographic Data :

| Parameter | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 400.6 ± 47.0 °C |

| LogP (Partition Coefficient) | -0.20 |

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQPXXPPGJVSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360264 | |

| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842971-05-5 | |

| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of Triazole Derivative

The triazole moiety is synthesized or procured as a precursor. This involves:

- Starting with hydrazine derivatives and reacting them with diketones under acidic or basic conditions.

- Functionalizing the triazole ring with methyl groups at positions 3 and 5 through alkylation reactions.

Step 2: Coupling with Propanoic Acid Derivative

The prepared triazole derivative undergoes coupling with a propanoic acid precursor:

- Activation of Propanoic Acid : The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

- Reaction with Triazole : The activated propanoic acid reacts with the triazole derivative in the presence of a base (e.g., triethylamine) to form the desired compound.

Step 3: Purification

The crude product is purified using:

- Recrystallization : Using solvents like ethanol or water.

- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity.

Reaction Conditions

The reaction conditions are critical for optimizing yield and purity:

- Temperature : Reactions are typically conducted at elevated temperatures (50–80°C).

- Solvent : Polar solvents such as dimethylformamide (DMF) or ethanol are commonly used.

- Catalysts/Additives : Acid catalysts like sulfuric acid or bases like sodium hydroxide may be employed depending on the specific step.

Analytical Characterization

After synthesis, the compound is characterized using spectroscopic techniques:

- NMR Spectroscopy : To confirm the structure and purity.

- IR Spectroscopy : To identify functional groups such as carboxylic acids.

- Mass Spectrometry (MS) : To determine molecular weight and confirm molecular formula.

Data Summary Table

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Triazole Synthesis | Hydrazine derivatives, diketones | Formation of triazole ring |

| Propanoic Acid Activation | SOCl₂ or DCC | Activation of carboxylic group |

| Coupling Reaction | Triazole derivative, base (e.g., TEA), DMF | Formation of final compound |

| Purification | Ethanol/water for recrystallization | Removal of impurities |

Notes on Optimization

To ensure high yield and purity:

- Use freshly prepared reagents to avoid side reactions.

- Monitor reaction progress using TLC or HPLC.

- Optimize solvent choice based on solubility data for intermediates and products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- IUPAC Name : 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid

Physical Properties

The compound exhibits properties typical of triazole derivatives, including solubility in polar solvents and potential reactivity with various biological targets.

Pharmacological Applications

This compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive triazoles suggests several possible mechanisms of action:

- Antifungal Activity : Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis. This compound may exhibit similar properties, making it a candidate for antifungal drug development.

- Antimicrobial Properties : Preliminary studies suggest that this compound could have broad-spectrum antimicrobial effects, potentially useful in treating infections caused by bacteria and fungi.

Agricultural Applications

The compound's ability to modulate plant growth and resistance to pathogens has been explored:

- Plant Growth Regulator : There is evidence that triazole compounds can enhance plant growth by regulating hormonal pathways. This could lead to increased crop yields and improved stress resilience.

- Fungicide Development : Given its potential antifungal properties, this compound may be developed into a fungicide to protect crops from fungal diseases.

Materials Science

The unique chemical structure of this compound allows for its incorporation into various materials:

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications.

- Coatings and Films : Due to its chemical stability and potential protective qualities against environmental degradation, this compound can be formulated into coatings for industrial applications.

Case Study 1: Antifungal Activity

A study conducted on the antifungal efficacy of various triazole derivatives included this compound. The results indicated significant inhibition of fungal growth in vitro against common pathogens such as Candida albicans and Aspergillus niger. The mechanism was hypothesized to involve disruption of cell membrane integrity.

Case Study 2: Agricultural Efficacy

In agricultural trials, the application of this compound as a plant growth regulator demonstrated an increase in biomass and yield in tomato plants under controlled conditions. The treated plants showed enhanced resistance to common fungal pathogens compared to untreated controls.

Case Study 3: Polymer Development

Research on the incorporation of this compound into polyvinyl chloride (PVC) matrices showed improved thermal stability and mechanical strength. The modified PVC exhibited better performance under high-temperature conditions compared to standard formulations.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through various interactions, including hydrogen bonding, coordination, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects. For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid (CAS 76686-84-5): Lacking dimethyl groups on the triazole, this analogue (C₅H₇N₃O₂) exhibits reduced lipophilicity (predicted LogP: ~0.5 vs. ~1.2 for the dimethyl variant), impacting membrane permeability and bioavailability .

- 2-Amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic Acid (CAS 1247135-40-5): The addition of an amino group to the propanoic acid chain (C₇H₁₂N₄O₂) increases polarity (PSA: 106.9 Ų vs. 84.7 Ų for the parent compound) and pKa (predicted 1.79 vs. ~2.5), altering solubility and protein-binding efficiency .

Modifications to the Propanoic Acid Chain

- 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoic Acid: This derivative combines methyl and methylamino substituents on the propanoic acid chain, likely enhancing metabolic stability and altering target selectivity .

Complex Derivatives with Additional Rings or Functional Groups

- 3-[3-Benzyl-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-propanoic Acid (3d): The sulfanylidene and benzyl groups in this analogue (from ) increase molecular weight (MW: ~367 g/mol vs. 169.18 g/mol) and thiol reactivity, enabling covalent interactions with biological targets .

Table 1: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | MW (g/mol) | Predicted LogP | PSA (Ų) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C₇H₁₁N₃O₂ | 169.18 | 1.2 | 84.7 | Antiviral (SARS-CoV-2) |

| 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid | C₅H₇N₃O₂ | 141.13 | 0.5 | 84.7 | Intermediate in drug synthesis |

| 2-Amino-3-(3,5-dimethyl-triazol-1-yl)propanoic Acid | C₇H₁₂N₄O₂ | 184.2 | 0.8 | 106.9 | Potential CNS-targeting agents |

| 3d (Sulfanylidene derivative) | C₁₉H₁₈N₄O₂S | 366.44 | 2.5 | 98.3 | Antimicrobial research |

Biological Activity

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a compound belonging to the triazole family, known for its diverse biological activities. The unique structure of triazoles allows for significant interactions with biological targets, making them valuable in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3O2. Its structure features a triazole ring substituted with two methyl groups and a propanoic acid moiety. This configuration contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of proteins. This interaction can lead to inhibition or modulation of enzymatic activities.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

Triazole derivatives have shown efficacy against various bacterial and fungal strains. For instance:

- Antifungal : Compounds like fluconazole (a triazole derivative) are widely used in treating fungal infections.

- Antibacterial : Some studies suggest potential antibacterial properties against gram-positive and gram-negative bacteria.

Anticancer Properties

Triazoles are being investigated for their anticancer effects. The mechanism often involves:

- Inducing Apoptosis : Triazole derivatives can trigger programmed cell death in cancer cells.

- Inhibiting Tumor Growth : They may interfere with tumor proliferation by targeting specific pathways.

Research Findings

A review of recent literature reveals several studies focusing on the biological activity of triazole derivatives:

| Study | Findings |

|---|---|

| Sharma et al. (2022) | Demonstrated broad-spectrum antimicrobial activity of triazole compounds against resistant strains. |

| Gao et al. (2019) | Reported significant anticancer activity in vitro for certain triazole derivatives. |

| Patel et al. (2012) | Identified anti-HIV activity associated with specific triazole structures. |

Case Studies

Several case studies highlight the practical applications of this compound:

- Antifungal Efficacy : A study evaluated the antifungal properties against Candida albicans, showing promising results in inhibiting fungal growth at low concentrations.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to controls.

- Synergistic Effects : Research indicated that combining this compound with existing antifungal treatments enhanced overall efficacy against resistant strains.

Q & A

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours.

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of triazole or decarboxylation).

- Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.